molecular formula C12H11N3O3 B5578354 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone CAS No. 5761-57-9

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone

Cat. No.: B5578354
CAS No.: 5761-57-9
M. Wt: 245.23 g/mol
InChI Key: QYDWSMYWFNTNGL-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with a suitable phenyl ethanone derivative. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification through chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-1-phenylethanone.

Scientific Research Applications

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone is unique due to its specific structural features, such as the presence of both a nitro group and a phenyl ethanone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-9-7-12(15(17)18)13-14(9)8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDWSMYWFNTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350575
Record name ST008431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5761-57-9
Record name ST008431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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